molecular formula C16H16N4O2 B5964959 Furan-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Furan-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B5964959
M. Wt: 296.32 g/mol
InChI Key: KURXXJJCTBEPJO-UHFFFAOYSA-N
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Description

Furan-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Chemical Reactions Analysis

Furan-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular sieves, dry toluene, and copper acetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, performing the reaction in dry toluene with molecular sieves can lead to an enhanced yield of the desired product .

Mechanism of Action

The mechanism of action of Furan-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes and receptors, such as adenosine receptors and c-Met kinase . By inhibiting these targets, the compound can modulate various biological processes, including cell proliferation, apoptosis, and immune responses .

Properties

IUPAC Name

furan-2-yl-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-16(13-4-3-11-22-13)19-9-6-12(7-10-19)15-18-17-14-5-1-2-8-20(14)15/h1-5,8,11-12H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURXXJJCTBEPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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